molecular formula C5H4ClFN2 B2503870 2-Chloro-4-fluoropyridin-3-amine CAS No. 1805269-43-5

2-Chloro-4-fluoropyridin-3-amine

Cat. No.: B2503870
CAS No.: 1805269-43-5
M. Wt: 146.55
InChI Key: KOTHNNGQWKYLLU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoropyridin-3-amine: is an organic compound with the molecular formula C5H4ClFN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoropyridin-3-amine typically involves the reaction of 2-chloro-4-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process is demonstrated by the ability to produce the compound in significant quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Chloro-4-fluoropyridin-3-amine is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating compounds with specific biological activities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drugs targeting specific enzymes or receptors. It is also investigated for its role in the development of new therapeutic agents .

Industry: The compound is used in the production of agrochemicals, contributing to advancements in agriculture by providing more effective and environmentally friendly pesticides and herbicides .

Biological Activity

2-Chloro-4-fluoropyridin-3-amine is a heterocyclic aromatic compound with significant biological activity, primarily due to its role as an intermediate in the synthesis of various bioactive compounds. This article explores its biological properties, mechanisms of action, pharmacokinetics, and applications in medicinal chemistry and agriculture.

  • Molecular Formula : C5H4ClFN2
  • Molecular Weight : 146.55 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and an amino group at the 3-position. This unique arrangement imparts distinct chemical properties that enhance its reactivity and biological activity .

The biological activity of this compound can be attributed to its ability to act as both a nucleophile and an electrophile. The amine group serves as a lone pair donor, facilitating nucleophilic substitution reactions that are crucial in forming carbon-nitrogen bonds. This property is essential for synthesizing various organic compounds, including pharmaceuticals .

Target Interactions

The compound interacts with specific enzymes and receptors, influencing biochemical pathways related to cell growth, differentiation, and coagulation. Its halogen substituents enhance its reactivity, allowing it to engage effectively with biological targets .

Biological Applications

Medicinal Chemistry :
this compound is explored as a precursor in developing drugs targeting specific enzymes or receptors. Its role in synthesizing transforming growth factor-beta inhibitors suggests potential applications in cancer therapy by modulating pathways involved in cell signaling and growth regulation .

Pharmacokinetics :
The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), indicating its potential for central nervous system (CNS) applications. Studies suggest that the compound's pharmacokinetic profile supports its use in drug development .

Case Studies and Research Findings

  • Synthesis of Bioactive Compounds :
    • Research indicates that this compound can be utilized in synthesizing various bioactive compounds. For instance, it has been used as an intermediate in developing inhibitors targeting histone deacetylases (HDACs), which are critical in cancer progression .
  • Antimicrobial Activity :
    • Investigations into similar pyridine derivatives have shown potential antimicrobial properties, suggesting that modifications of this compound could yield compounds effective against bacterial infections .
  • In Vivo Studies :
    • In vivo studies have demonstrated that derivatives of this compound can inhibit tumor growth significantly in xenograft models, showcasing its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the structural differences and unique properties of this compound compared to similar compounds:

Compound NameStructural DifferencesUnique Properties
2-Chloro-3-fluoropyridin-4-amineChlorine and fluorine positions reversedDifferent reactivity patterns due to position change
2-Chloro-3-iodopyridin-4-amineIodine instead of fluorineIncreased reactivity due to larger iodine atom
2-Chloro-5-fluoro-pyridinamineFluorine at the 5-positionPotentially different biological activity
2-Chloro-3-fluoro-6-methylpyridineMethyl group additionAlters steric hindrance and electronic properties
2-Chloro-3-fluoro-4-nitropyridineNitro group instead of aminoEnhanced electron-withdrawing effects

Properties

IUPAC Name

2-chloro-4-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTHNNGQWKYLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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